molecular formula C13H9F3N2O4S B8775797 4-nitro-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide

4-nitro-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide

Cat. No. B8775797
M. Wt: 346.28 g/mol
InChI Key: RTVHCUSSDGMZKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09382222B2

Procedure details

A solution of 2-(trifluoromethyl)aniline (1.51 g, 9.37 mmol) and pyridine (1.08 mL, 13.38 mmol) in DCM (30 mL) was treated with 4-nitrobenzenesulfonyl chloride (1.48 g, 6.69 mmol) and stirred at room temperature for 18 hours. The mixture was diluted with DCM, washed with 1 M aqueous HCl, saturated aqueous NaHCO3, water and brine, dried over Na2SO4 and concentrated under vacuum. Trituration with pentane gave 4-nitro-N-(2-trifluoromethyl-phenyl)-benzenesulfonamide (1.91 g, 82%). 1H NMR (300 MHz, CDCl3) δ 8.31-8.23 (m, 2H), 7.95-7.85 (m, 3H), 7.64-7.50 (m, 2H), 7.31 (t, J=7.7 Hz, 1H), 6.89 (br s, 1H). LCMS (m/z, Method A) ES+ 347.1 [M+1]+.
Quantity
1.51 g
Type
reactant
Reaction Step One
Quantity
1.08 mL
Type
reactant
Reaction Step One
Quantity
1.48 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:9]=[CH:8][CH:7]=[CH:6][C:4]=1[NH2:5].N1C=CC=CC=1.[N+:18]([C:21]1[CH:26]=[CH:25][C:24]([S:27](Cl)(=[O:29])=[O:28])=[CH:23][CH:22]=1)([O-:20])=[O:19]>C(Cl)Cl>[N+:18]([C:21]1[CH:22]=[CH:23][C:24]([S:27]([NH:5][C:4]2[CH:6]=[CH:7][CH:8]=[CH:9][C:3]=2[C:2]([F:10])([F:11])[F:1])(=[O:29])=[O:28])=[CH:25][CH:26]=1)([O-:20])=[O:19]

Inputs

Step One
Name
Quantity
1.51 g
Type
reactant
Smiles
FC(C1=C(N)C=CC=C1)(F)F
Name
Quantity
1.08 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
1.48 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)S(=O)(=O)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 1 M aqueous HCl, saturated aqueous NaHCO3, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)S(=O)(=O)NC1=C(C=CC=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.91 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.